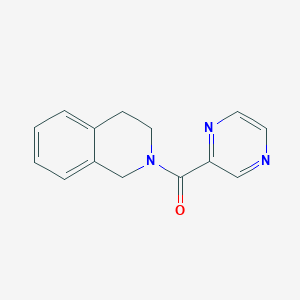

(3,4-Dihydroisoquinolin-2(1H)-yl)(pyrazin-2-yl)methanone

Description

Properties

CAS No. |

551916-85-9 |

|---|---|

Molecular Formula |

C14H13N3O |

Molecular Weight |

239.27 g/mol |

IUPAC Name |

3,4-dihydro-1H-isoquinolin-2-yl(pyrazin-2-yl)methanone |

InChI |

InChI=1S/C14H13N3O/c18-14(13-9-15-6-7-16-13)17-8-5-11-3-1-2-4-12(11)10-17/h1-4,6-7,9H,5,8,10H2 |

InChI Key |

SRMTUSLNPYAGQH-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)C3=NC=CN=C3 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the formation of an amide bond between a 3,4-dihydroisoquinoline derivative and a pyrazine carboxylic acid or its activated derivative (e.g., acid chloride). The key step is the coupling of the amine group of the dihydroisoquinoline with the carboxylic acid function of the pyrazin-2-yl moiety.

Stepwise Synthesis Outline

Preparation of 3,4-Dihydroisoquinoline Amine:

The dihydroisoquinoline scaffold is prepared or procured with a free amine group at the 2-position, enabling nucleophilic attack on an electrophilic carbonyl center.Activation of Pyrazine-2-carboxylic Acid:

Pyrazine-2-carboxylic acid is converted to a more reactive species such as the acid chloride using reagents like thionyl chloride or oxalyl chloride under controlled conditions.Amide Bond Formation:

The amine of the dihydroisoquinoline is reacted with the pyrazine acid chloride under inert atmosphere, often in the presence of a base (e.g., triethylamine) to neutralize the released HCl, yielding the target amide this compound.Purification and Characterization:

The crude product is purified by chromatographic techniques, and its structure is confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.

Optimization Parameters

Optimization of the amide formation involves tuning:

- Equivalents of amine and acid chloride: To ensure complete conversion without excess reagents.

- Temperature and time: Balancing reaction kinetics and avoiding decomposition.

- Solvent choice: Common solvents include dichloromethane, acetonitrile, or DMF.

- Additives: Catalysts or bases such as DMAP or triethylamine improve reaction efficiency and selectivity.

Table 1 below illustrates a representative optimization matrix adapted from related amide syntheses, highlighting the impact of temperature, time, and additives on yield.

| Entry | Temperature (°C) | Time (min) | Additive | Yield (%) |

|---|---|---|---|---|

| 1 | 160 | 30 | None | 18 |

| 2 | 160 | 30 | DMAP | 50 |

| 3 | 120 | 30 | DMAP | 50 |

| 4 | 120 | 30 | DIPEA | 48 |

| 5 | Reflux (90) | 30 | None | 0 |

Note: This table is adapted from optimization data for related amide-functionalized heterocycles and is indicative for similar synthetic routes.

Analytical and Structural Confirmation

Spectroscopic Characterization

- Nuclear Magnetic Resonance (NMR): Confirms the chemical environment of protons and carbons, verifying the amide linkage and heterocyclic integrity.

- Infrared Spectroscopy (IR): Detects characteristic amide carbonyl stretching (~1650 cm⁻¹).

- Mass Spectrometry (MS): Confirms molecular weight (239.27 g/mol) and fragmentation pattern consistent with the compound.

Summary of Preparation Methods

| Step | Description | Key Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 3,4-Dihydroisoquinoline amine | Commercial or synthetic routes | Free amine essential for coupling |

| 2 | Activation of pyrazine-2-carboxylic acid | Thionyl chloride or oxalyl chloride | Formation of acid chloride intermediate |

| 3 | Amide bond formation | Reaction of amine with acid chloride, base (e.g., triethylamine) | Typically in inert solvent, room temp to reflux |

| 4 | Purification and characterization | Chromatography, NMR, IR, MS | Confirm structure and purity |

| 5 | Optional microwave-assisted synthesis | Microwave reactor, DMAP additive | Improves yield and reduces reaction time |

Chemical Reactions Analysis

1,2,3,4-TETRAHYDRO-2-(PYRAZINYLCARBONYL)-ISOQUINOLINE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. .

Scientific Research Applications

1,2,3,4-TETRAHYDRO-2-(PYRAZINYLCARBONYL)-ISOQUINOLINE has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 1,2,3,4-TETRAHYDRO-2-(PYRAZINYLCARBONYL)-ISOQUINOLINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural and Functional Diversity

Key structural analogs differ in the substituent attached to the dihydroisoquinoline methanone core. Below is a comparative analysis:

Physicochemical Properties

- Polarity and Solubility: Pyrazine’s nitrogen atoms may enhance solubility compared to phenyl or chlorophenyl groups. For example, the morpholino derivative (logP ~1.5) is more polar than the 3-chlorophenyl analog (logP ~3.2) .

- Synthetic Routes: Most analogs are synthesized via nucleophilic substitution or acyl chloride coupling. For instance, CIQ is prepared using 3-chlorobenzoyl chloride and a dihydroisoquinoline precursor , while the pyrazine analog () employs pyrazine-2-carbonyl chloride.

Molecular Docking and Binding Interactions

- Pyrrolidin-1-yl (Compound 9) : Forms hydrogen bonds with BChE’s PAS and hydrophobic interactions with CAS .

- Morpholino (DC591053): Engages RXFP4 via hydrogen bonding with morpholino oxygen and π-stacking with the dihydroisoquinoline core .

- 3-Chlorophenyl (CIQ) : Binds GluN2C’s extracellular domain, with the chlorine atom enhancing affinity through hydrophobic contacts .

Biological Activity

(3,4-Dihydroisoquinolin-2(1H)-yl)(pyrazin-2-yl)methanone is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on diverse research findings.

- Molecular Formula : C₁₅H₁₇N₃O

- Molecular Weight : 239.32 g/mol

- CAS Number : 954257-49-9

Biological Activity Overview

The compound exhibits significant biological activities, including:

- Inhibition of Protein Arginine Methyltransferase 5 (PRMT5) :

- Anti-tumor Activity :

- Neurological Implications :

The biological activity of this compound can be attributed to several mechanisms:

- Targeting Epigenetic Modifiers : By inhibiting PRMT5, the compound affects gene expression regulation, which is crucial in cancer progression and treatment resistance.

- Modulation of Neurotransmitter Receptors : Its potential role as an NMDA receptor modulator suggests it could influence synaptic plasticity and cognitive functions.

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for (3,4-dihydroisoquinolin-2(1H)-yl)(pyrazin-2-yl)methanone, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via acylation using pyrazine-2-carbonyl chloride and 1,2,3,4-tetrahydroisoquinoline under basic conditions (e.g., triethylamine or NaH). Key steps include:

- Temperature control : Maintain 0–5°C during acyl chloride addition to minimize side reactions.

- Solvent selection : Use anhydrous dichloromethane or THF to avoid hydrolysis of the acyl chloride.

- Purification : Employ silica gel chromatography (hexane/EtOAc gradient) followed by recrystallization from ethanol/water to achieve >95% purity .

Q. How can the structural identity of this compound be confirmed experimentally?

- Analytical workflow :

NMR : Use -NMR to verify aromatic proton environments (e.g., pyrazine protons at δ 8.5–9.0 ppm and dihydroisoquinoline protons at δ 2.8–3.5 ppm). -NMR should confirm the ketone carbonyl signal at ~195–200 ppm .

HRMS : Confirm molecular weight with high-resolution ESI-MS (calculated for : 259.1059).

X-ray crystallography (advanced): For unambiguous confirmation, use SHELX software for structure refinement. Note that crystal lattice stability may require co-crystallization with stabilizing agents like DMSO .

Q. What preliminary biological screening assays are appropriate for this compound?

- Target selection : Prioritize assays based on structural analogs:

- Cholinesterase inhibition : Test against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) using Ellman’s method, as dihydroisoquinoline derivatives often modulate these enzymes .

- Neuroprotective activity : Use SH-SY5Y neuronal cells under oxidative stress (e.g., HO-induced damage) to assess viability via MTT assay .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Modification strategies :

- Pyrazine ring substitution : Introduce electron-withdrawing groups (e.g., Cl, Br) at the 5-position to enhance interactions with hydrophobic enzyme pockets.

- Dihydroisoquinoline N-substitution : Replace the H atom with methyl or benzyl groups to evaluate steric effects on receptor binding .

- Computational tools : Perform molecular docking (Glide, Schrödinger Suite) using PDB structures (e.g., AChE: 4EY7) to predict binding poses. Compare enrichment factors and RMSD values (<2.0 Å) to validate docking accuracy .

Q. How can contradictory bioactivity data across similar compounds be resolved?

- Case study : If one study reports potent BChE inhibition (IC = 50 nM) while another shows no activity, investigate:

Purity : Verify compound integrity via HPLC (≥98% purity).

Assay conditions : Check buffer pH (7.4 vs. 8.0) and co-solvent (DMSO concentration ≤1%).

Enzyme source : Compare recombinant vs. tissue-extracted BChE isoforms .

Q. What strategies mitigate low yields in scale-up synthesis?

- Process optimization :

- Continuous flow chemistry : Use microreactors to enhance heat/mass transfer and reduce reaction time (residence time ~10 min at 50°C) .

- Catalyst screening : Test Pd/C or Ni catalysts for potential byproduct suppression during reductive steps .

Key Research Gaps

- Toxicity profiling : No data on hepatotoxicity (e.g., CYP450 inhibition) or cardiotoxicity (hERG binding).

- In vivo pharmacokinetics : Absence of studies on bioavailability or blood-brain barrier penetration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.